![molecular formula C17H12N4O4 B3868764 N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3868764.png)
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide
Overview
Description
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide, also known as FNH, is a compound that has been widely studied for its potential therapeutic applications. FNH has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Mechanism of Action
The mechanism of action of N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide is not fully understood. However, studies have suggested that it may act through a variety of pathways, including inhibition of NF-κB signaling, modulation of reactive oxygen species (ROS) production, and induction of apoptosis.
Biochemical and Physiological Effects:
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide has also been shown to have antimicrobial effects against Gram-positive bacteria, such as Staphylococcus aureus. In addition, N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide has been found to induce apoptosis in cancer cells, potentially through activation of the caspase pathway.
Advantages and Limitations for Lab Experiments
One advantage of using N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide in lab experiments is its relatively simple synthesis method. N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide is also relatively stable and can be easily stored for long periods of time. However, one limitation of using N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide research. One area of interest is its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another potential application is its use as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Additionally, N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide could be further investigated for its potential anticancer effects and its mechanism of action in cancer cells. Finally, the development of more efficient synthesis methods and modifications to the chemical structure of N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide could lead to the development of more potent and effective compounds.
Scientific Research Applications
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide has also been found to have antimicrobial properties, particularly against Gram-positive bacteria. In addition, N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide has been investigated for its anticancer effects, with studies showing that it can induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c22-17(13-4-2-8-18-10-13)20-19-11-15-6-7-16(25-15)12-3-1-5-14(9-12)21(23)24/h1-11H,(H,20,22)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWYZOHVZMMDSM-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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